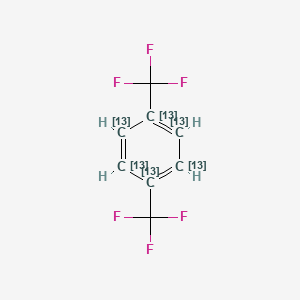

1,4-Bis(trifluoromethyl)benzene-13C6

Descripción general

Descripción

1,4-Bis(trifluoromethyl)benzene-13C6 is a stable isotope-labeled compound with the molecular formula

13C6H4(CF3)2

. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. The compound is used in various scientific research applications due to its unique properties, including its stability and the presence of the trifluoromethyl groups, which can influence the compound’s reactivity and interactions.Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)benzene-13C6 typically involves the introduction of trifluoromethyl groups to a benzene ring that has been isotopically labeled with carbon-13. One common method is the direct fluorination of 1,4-dimethylbenzene-13C6 using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity and chemical purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(trifluoromethyl)benzene-13C6 can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the trifluoromethyl groups are generally resistant to oxidation.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the benzene ring is coupled with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions (OH-) or amines (NH2-).

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Catalysts: Such as palladium (Pd) or copper (Cu) catalysts in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield products where one or more fluorine atoms are replaced by other functional groups, while coupling reactions can result in the formation of more complex aromatic compounds.

Aplicaciones Científicas De Investigación

Thermally Activated Delayed Fluorescence

Overview : One of the most significant applications of 1,4-bis(trifluoromethyl)benzene-13C6 is in the development of thermally activated delayed fluorescence (TADF) materials. TADF emitters are crucial for organic light-emitting diodes (OLEDs).

Case Study : A study demonstrated that 1,4-bis(trifluoromethyl)benzene can act as an effective acceptor in TADF systems when paired with various donor moieties such as phenoxazine and phenothiazine. The resulting compounds exhibited high efficiency in electroluminescence and TADF due to their favorable charge-transfer states and large dihedral angles between donor and acceptor units .

Organic Synthesis

Applications in Synthesis : The compound is utilized as a building block in organic synthesis, particularly for creating complex fluorinated compounds. Its trifluoromethyl groups enhance the lipophilicity and metabolic stability of synthesized molecules.

Example Reaction : In synthetic pathways, this compound has been employed in reactions to produce various derivatives through electrophilic substitution reactions. For instance, it has been used to synthesize substituted benzenes with enhanced properties for pharmaceutical applications .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) : The compound serves as a valuable standard in NMR spectroscopy due to its distinct chemical shifts resulting from the trifluoromethyl groups. This characteristic makes it suitable for quantitative analysis of other fluorinated compounds.

Data Table: NMR Chemical Shifts for this compound

| NMR Type | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| 1H NMR | 7.80 (s, 4H) | Singlet |

| 13C NMR | 134.0 (q), 126.0 (m) | Quartet, Multiplet |

| 19F NMR | -63.3 (s, 6F) | Singlet |

This data illustrates the utility of the compound in analytical methods where precise identification and quantification are required .

Material Science

Polymer Chemistry : The unique properties of this compound make it an excellent candidate for developing advanced materials such as high-performance polymers and coatings.

Research Findings : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. These properties are particularly beneficial for applications in harsh environments or where chemical exposure is prevalent .

Mecanismo De Acción

The mechanism by which 1,4-Bis(trifluoromethyl)benzene-13C6 exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to elucidate molecular structures. In biological systems, the compound can act as a metabolic tracer, allowing researchers to follow the fate of carbon atoms through various metabolic pathways. The trifluoromethyl groups can also influence the compound’s interactions with enzymes and receptors, potentially affecting its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups in the 1,3-positions.

1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups on the benzene ring.

(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups.

Uniqueness

1,4-Bis(trifluoromethyl)benzene-13C6 is unique due to the isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of two trifluoromethyl groups in the 1,4-positions also imparts distinct chemical and physical properties, such as increased hydrophobicity and resistance to oxidation, compared to similar compounds with different substitution patterns or functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

1,4-Bis(trifluoromethyl)benzene-13C6, a stable isotope-labeled compound with the molecular formula , is characterized by two trifluoromethyl groups attached to a benzene ring. This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology due to its unique properties and stability.

Synthesis Methods:

The synthesis of this compound typically involves the fluorination of isotopically labeled 1,4-dimethylbenzene using trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide. The reaction conditions are carefully controlled to prevent unwanted side reactions, often conducted under low temperatures and inert atmospheres.

Chemical Reactions:

This compound can undergo various chemical reactions:

- Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution.

- Oxidation and Reduction: While generally resistant to oxidation, the compound can be subjected to specific oxidative or reductive conditions.

- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions.

The biological activity of this compound is primarily linked to its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the incorporation and transformation of carbon atoms within biological systems. The trifluoromethyl groups influence interactions with enzymes and receptors, potentially affecting metabolic pathways.

Applications in Research

This compound has diverse applications:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for studying molecular structures and dynamics due to the distinct signals provided by carbon-13.

- Metabolic Studies: Acts as a tracer to follow carbon atom pathways in biological processes.

- Pharmaceutical Development: Its properties are leveraged in designing drugs with enhanced metabolic stability .

Case Studies

Case Study 1: Metabolic Tracing

In a study focusing on metabolic pathways, researchers utilized this compound to trace carbon incorporation in various organisms. The results indicated that the compound effectively tracked metabolic transformations, providing insights into enzymatic activity and substrate utilization.

Case Study 2: NMR Applications

Another research highlighted the use of this compound in NMR spectroscopy. The unique isotopic labeling allowed for detailed structural analysis of complex organic molecules, showcasing its utility in elucidating molecular interactions within biological systems .

Comparison with Similar Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Trifluoromethyl groups at positions 1 and 3 | Different reactivity patterns compared to 1,4-isomer |

| 1,3,5-Tris(trifluoromethyl)benzene | Contains three trifluoromethyl groups | Enhanced hydrophobicity and chemical resistance |

| (Trifluoromethoxy)benzene | Trifluoromethoxy group instead of trifluoromethyl | Different electronic properties affecting reactivity |

Propiedades

IUPAC Name |

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBZHHORLHNCZ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583997 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-13-6 | |

| Record name | 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.